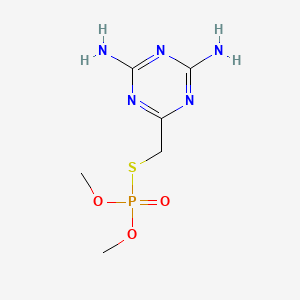

S-(4,6-diamino-1,3,5-triazin-2-yl)methyl O,O-dimethyl phosphorothioate

Description

Azidithion, also known as S-[(4,6-diamino-1,3,5-triazin-2-yl)methyl] O,O-dimethyl phosphorodithioate, is an organophosphate insecticide. It has been used primarily as a seed dressing to control sucking and chewing insects such as aphids. Despite its effectiveness, it is considered obsolete in many regions due to its potential environmental and health risks .

Properties

Molecular Formula |

C6H12N5O3PS |

|---|---|

Molecular Weight |

265.23 g/mol |

IUPAC Name |

6-(dimethoxyphosphorylsulfanylmethyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C6H12N5O3PS/c1-13-15(12,14-2)16-3-4-9-5(7)11-6(8)10-4/h3H2,1-2H3,(H4,7,8,9,10,11) |

InChI Key |

KLHWCPNINYCJBQ-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(OC)SCC1=NC(=NC(=N1)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Azidithion can be synthesized through a multi-step process involving the reaction of 4,6-diamino-1,3,5-triazine with formaldehyde and dimethyl phosphorodithioate. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of Azidithion involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as mixing, heating, and purification to achieve the final product. Safety measures are crucial due to the toxic nature of the chemicals involved .

Chemical Reactions Analysis

Types of Reactions: Azidithion undergoes various chemical reactions, including:

Oxidation: Azidithion can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert Azidithion to its corresponding thiol derivatives.

Substitution: Nucleophilic substitution reactions can replace the azido group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Azidithion has found applications in several scientific research areas:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its effects on enzyme inhibition, particularly acetylcholinesterase.

Medicine: Investigated for potential therapeutic uses due to its enzyme inhibitory properties.

Industry: Utilized in the development of pesticides and insecticides

Mechanism of Action

Azidithion exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, Azidithion disrupts the normal transmission of nerve impulses, leading to the paralysis and death of insects. The molecular targets include the active site of acetylcholinesterase, where Azidithion binds and prevents the breakdown of acetylcholine .

Comparison with Similar Compounds

Malathion: Another organophosphate insecticide with a similar mechanism of action.

Parathion: Known for its high toxicity and similar use as an insecticide.

Diazinon: Used in agriculture for pest control with a comparable mode of action

Uniqueness: Azidithion is unique due to its specific chemical structure, which allows it to be effective against a broad range of insect pests. Its dual functionality as both an azide and a phosphorodithioate compound provides versatility in its applications and reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.